molecular formula C7H4F2N2O B578200 2-(Difluoromethoxy)nicotinonitrile CAS No. 1214388-53-0

2-(Difluoromethoxy)nicotinonitrile

Cat. No.: B578200
CAS No.: 1214388-53-0
M. Wt: 170.119
InChI Key: CLXJWFNKTDWPKP-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)nicotinonitrile is an organic compound with the molecular formula C7H4F2N2O It is a derivative of nicotinonitrile, characterized by the presence of a difluoromethoxy group attached to the second carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)nicotinonitrile typically involves the reaction of nicotinonitrile with difluoromethoxy reagents under specific conditions. One common method is the Dimroth rearrangement, which involves the reaction of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . This method yields nicotinonitrile derivatives in fair to good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The process may include steps such as purification and crystallization to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted nicotinonitrile derivatives.

Scientific Research Applications

2-(Difluoromethoxy)nicotinonitrile is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxy)nicotinonitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-(Trifluoromethoxy)nicotinonitrile: Contains a trifluoromethoxy group, which may impart different chemical properties.

    2-(Chloromethoxy)nicotinonitrile: Substituted with a chloromethoxy group, leading to different reactivity.

Uniqueness

2-(Difluoromethoxy)nicotinonitrile is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired .

Properties

IUPAC Name

2-(difluoromethoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O/c8-7(9)12-6-5(4-10)2-1-3-11-6/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXJWFNKTDWPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673299
Record name 2-(Difluoromethoxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214388-53-0
Record name 2-(Difluoromethoxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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